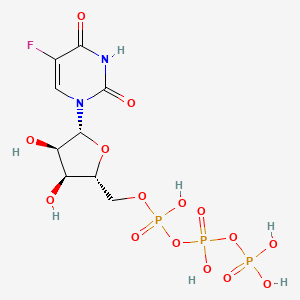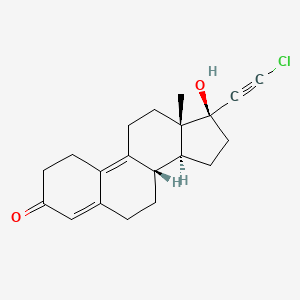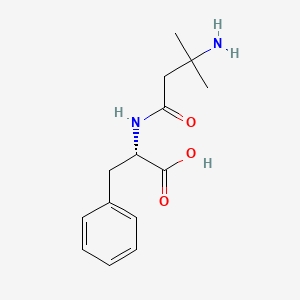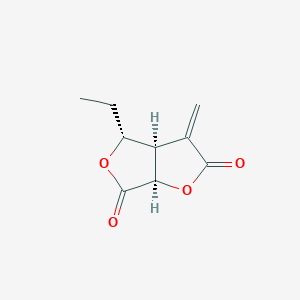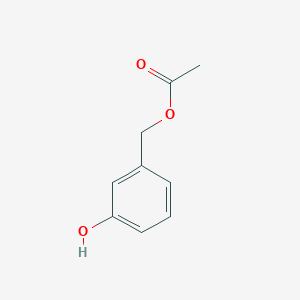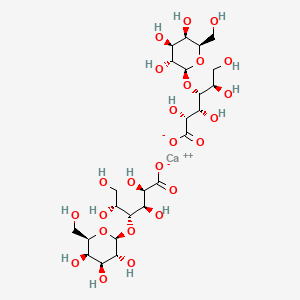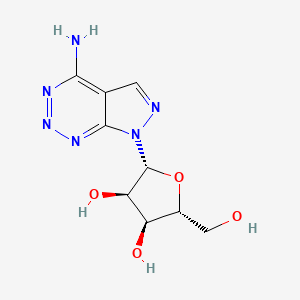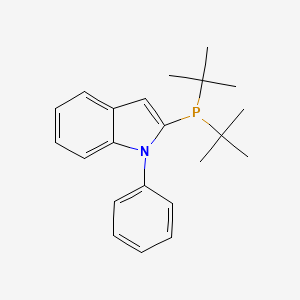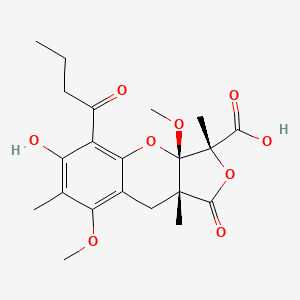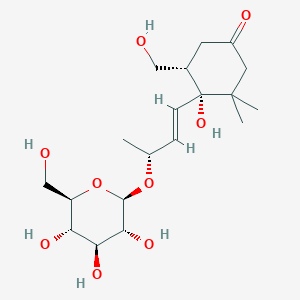![molecular formula C14H18N10O4 B1244627 1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine CAS No. 54093-05-9](/img/structure/B1244627.png)
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine is a complex organic compound that features a piperazine core substituted with two imidazole rings The imidazole rings are further substituted with nitro groups and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole rings, followed by their attachment to the piperazine core. The nitro groups are introduced through nitration reactions, and the methyl groups are added via alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of industrial reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitroimidazole moieties.
Medicine: Explored for its potential use in the treatment of infections and as a component in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes the compound effective as an antimicrobial agent. The imidazole rings can also interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.
Tinidazole: Similar in structure and function to metronidazole.
Ornidazole: Another nitroimidazole with similar applications.
Uniqueness
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine is unique due to its dual imidazole substitution on the piperazine core, which may confer distinct chemical and biological properties compared to other nitroimidazole compounds. This structural uniqueness can lead to different reactivity and potentially novel applications in various fields.
Propriétés
Numéro CAS |
54093-05-9 |
|---|---|
Formule moléculaire |
C14H18N10O4 |
Poids moléculaire |
390.36 g/mol |
Nom IUPAC |
1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C14H18N10O4/c1-19-11(15-9-13(19)23(25)26)7-17-21-3-5-22(6-4-21)18-8-12-16-10-14(20(12)2)24(27)28/h7-10H,3-6H2,1-2H3 |
Clé InChI |
VAQAPFZZUCFMRC-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=NC=C1[N+](=O)[O-])/C=N/N2CCN(CC2)/N=C/C3=NC=C(N3C)[N+](=O)[O-] |
SMILES |
CN1C(=CN=C1C=NN2CCN(CC2)N=CC3=NC=C(N3C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CN1C(=CN=C1C=NN2CCN(CC2)N=CC3=NC=C(N3C)[N+](=O)[O-])[N+](=O)[O-] |
| 54093-05-9 | |
Synonymes |
1,4-bis(1-methyl-5-nitroimidazolyl-(2-methylenimino))piperazine HOE 316 HOE-316 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)
